2-(4-Chloro-phenyl)-ethylamine hcl

Übersicht

Beschreibung

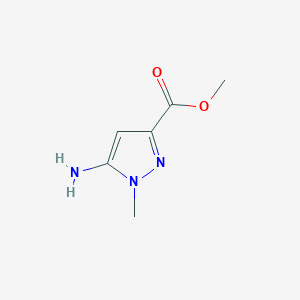

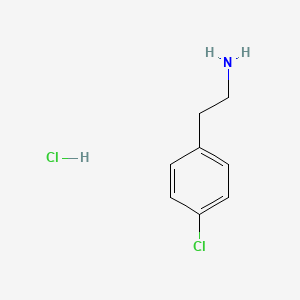

2-(4-Chloro-phenyl)-ethylamine hcl is a chemical compound that is a useful building block in organic chemistry . It is also known as 4-chlorophenylhydrazine hydrochloride .

Synthesis Analysis

The synthesis of 2-(4-Chloro-phenyl)-ethylamine hcl involves several steps. The benzophenone compound 2 was treated with sodium borohydride in methanol to afford the corresponding product of (4-chlorophenyl) (phenyl) methanol (3) in quantitative yield . This alcohol compound 3 was then treated with calcium chloride and hydrochloric acid at 80-90 °C to afford the corresponding derivative of 1-chloro-4-[chloro(phenyl) methyl] benzene (4) in excellent yields .Molecular Structure Analysis

The molecular structure of 2-(4-Chloro-phenyl)-ethylamine hcl was confirmed by single-crystal X-ray diffraction studies . The structure is stabilized by O-H…N and N-H…N hydrogen bond and C-H…π stackings .Physical And Chemical Properties Analysis

2-(4-Chloro-phenyl)-ethylamine hcl is a solid at 20 degrees Celsius . It is air sensitive and hygroscopic .Wissenschaftliche Forschungsanwendungen

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Specific Scientific Field

This compound is used in the field of Pharmacology and Medicinal Chemistry .

Application

The compound is synthesized to study its pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Method of Application

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

4-chloro-α-PVP and 4-MDMC

Specific Scientific Field

These compounds are studied in the field of Forensic Toxicology .

Application

These compounds were found in seizures by drug enforcement agencies and were identified and characterized by various instrumental analytical methods .

Method of Application

The obtained powder samples were analyzed by gas chromatography–mass spectrometry (GC–MS), liquid chromatography–mass spectrometry n (LC–MS n ), nuclear magnetic resonance (NMR) spectroscopy, infrared and Raman spectroscopy and X-ray crystallography .

Results

The two compounds were tentatively identified as 4-chloro-α-PVP and 4-MDMC by GC–MS, and LC–MS/MS. The confirmation of the results was made by NMR spectroscopy. The X-ray crystallography gave information that 4-chloro-α-PVP and 4-MDMC were in salted forms with sulfate and hydrochloride, respectively; in addition, both compounds existed as racemic mixtures .

4-Chlorophenylhydrazine hydrochloride

Specific Scientific Field

This compound is used in the field of Chemistry .

Application

4-Chlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula CHClN. It is used in various chemical reactions and syntheses .

Method of Application

The specific methods of application can vary depending on the reaction or synthesis it is being used in. Typically, it would be used as a reagent in a chemical reaction .

Results

The results or outcomes would depend on the specific reaction or synthesis it is being used in .

Antihistamines clocinizine and chlorcyclizine

Specific Scientific Field

These compounds are used in the field of Pharmacology and Medicinal Chemistry .

Application

Clocinizine and chlorcyclizine are antihistamine drugs that are synthesized for their pharmacological importance . They are commonly used for relief of allergies caused by intolerances of proteins .

Method of Application

The synthesis of clocinizine and chlorcyclizine involves a common intermediate 1-[(4-chloro phenyl)(phenyl)-methyl]-piperazine, which is prepared from (4-chlorophenyl)(phenyl)-methanone in three steps with excellent yields .

Results

The synthesis resulted in the successful production of the antihistamine drugs clocinizine and chlorcyclizine .

Organic Nonlinear Optical (NLO) Single Crystals

Specific Scientific Field

These compounds are studied in the field of Optoelectronics , Photonics , Nonlinear Optical , and Laser Technology .

Application

New organic single crystals are reported because of their immeasurable potential applications. In present days researchers gave more importance to grow the organic nonlinear optical (NLO) single crystals .

Method of Application

The specific methods of application can vary depending on the reaction or synthesis it is being used in .

Safety And Hazards

Zukünftige Richtungen

Recent advances in the synthesis of organoborane compounds, which include 2-(4-Chloro-phenyl)-ethylamine hcl, have opened up new possibilities for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research will likely focus on further developing these applications.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQLDEHFRPTIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482465 | |

| Record name | 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-phenyl)-ethylamine hydrochloride | |

CAS RN |

2492-83-3 | |

| Record name | 2492-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.